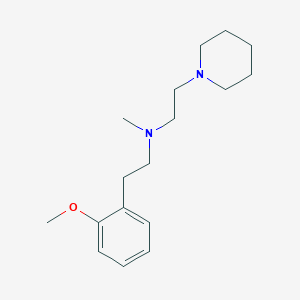
Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate is a chemical compound that has been widely researched for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with specific cellular targets, such as enzymes, receptors, or ion channels, leading to the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, the compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In biochemistry, it has been shown to act as a substrate for various enzymes involved in the biosynthesis of natural products. In material science, it has been shown to exhibit specific physical and chemical properties that make it suitable for the synthesis of novel materials.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using standard laboratory techniques. Another advantage is that it exhibits specific biological and physical properties that make it suitable for various applications. One limitation is that the compound may exhibit low solubility or stability under certain experimental conditions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate. One direction is to further investigate the mechanism of action of the compound in order to better understand its biological effects. Another direction is to explore the potential of the compound as a building block for the synthesis of novel materials with desired properties. Additionally, further research is needed to evaluate the safety and efficacy of the compound in various applications, particularly in medicinal chemistry.
Synthesemethoden
Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis starts with the reaction of 7-chloro-1,3-benzodioxole with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with ethyl cyanoacetate in the presence of sodium ethoxide to form the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, it has been investigated for its potential as a substrate for enzymes involved in the biosynthesis of natural products. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with desired properties.
Eigenschaften
IUPAC Name |
methyl (Z)-3-(7-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-16-12(15)8(5-14)2-7-3-9(13)11-10(4-7)17-6-18-11/h2-4H,6H2,1H3/b8-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZMJGNGSDGQHJ-WAPJZHGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C(=C1)Cl)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC2=C(C(=C1)Cl)OCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(7-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B7683196.png)
![[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol](/img/structure/B7683198.png)
![1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole](/img/structure/B7683203.png)
![3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one](/img/structure/B7683211.png)
![(4Z)-2-ethyl-4-[(4-methoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7683224.png)
![(Z)-2-[4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B7683237.png)
![N-[[4-[[(2R)-2-hydroxypropyl]carbamoyl]phenyl]methyl]adamantane-1-carboxamide](/img/structure/B7683239.png)

![[2-(4-methyl-2-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7683251.png)
![(Z)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B7683256.png)
![(1-butyltetrazol-5-yl)methyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683263.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B7683287.png)
![[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B7683298.png)